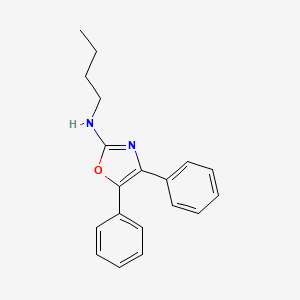

Oxazole, 2-(butylamino)-4,5-diphenyl-

Description

Overview of Oxazole (B20620) Heterocycles in Contemporary Chemical Research

Oxazole derivatives are a significant class of five-membered heterocyclic compounds that contain one oxygen and one nitrogen atom in the ring. This structural motif is a key component in a wide array of biologically active molecules, making it a focal point of contemporary chemical and medicinal research. The oxazole nucleus is considered a "privileged scaffold" due to its ability to interact with various biological targets. Researchers have increasingly focused on oxazole-based compounds for their potential therapeutic applications, which span from anti-inflammatory and analgesic to antimicrobial and anticancer activities. The versatility of the oxazole ring allows for substitutions at various positions, enabling the fine-tuning of its chemical and pharmacological properties.

Historical Context of Substituted Oxazole Synthesis and Reactivity Studies

The synthesis of oxazoles dates back to the 19th century, with the Robinson-Gabriel synthesis being one of the earliest and most fundamental methods. This reaction involves the cyclization of 2-acylamino ketones. Over the decades, a multitude of synthetic strategies have been developed to access variously substituted oxazoles. These methods include the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC), and various metal-catalyzed cross-coupling reactions that allow for the introduction of diverse substituents onto the oxazole core. The study of 2-aminooxazoles, a class to which 2-(butylamino)-4,5-diphenyloxazole belongs, has been of particular interest due to their prevalence in natural products and their potential as pharmacophores. Earlier research in the field of 2-amino- and 2-aminoalkyl-4,5-diphenyloxazoles has indicated that some of these compounds exhibit anti-inflammatory, analgesic, and platelet anti-aggregating properties. nih.gov

Rationale for Investigating 2-(butylamino)-4,5-diphenyloxazole within Advanced Chemical Contexts

The rationale for investigating 2-(butylamino)-4,5-diphenyloxazole stems from the established biological activities of structurally related compounds. The 4,5-diphenyloxazole (B1616740) core is a known pharmacophore, and the presence of an amino or substituted amino group at the C2 position is often associated with a range of biological effects. For instance, studies on various 2,5-diphenyloxazole (B146863) analogs have demonstrated their potential as antiplasmodial agents. nih.gov The butylamino substituent introduces a lipophilic alkyl chain, which can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability. Therefore, the synthesis and study of 2-(butylamino)-4,5-diphenyloxazole are driven by the hypothesis that this specific combination of a proven oxazole scaffold with a butylamino group could lead to novel compounds with interesting and potentially useful biological activities.

Scope and Objectives of Academic Research Pertaining to 2-(butylamino)-4,5-diphenyloxazole

Academic research focused on 2-(butylamino)-4,5-diphenyloxazole would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route to the compound. This would be followed by thorough structural characterization using modern spectroscopic techniques such as NMR, IR, and mass spectrometry. Once the compound is synthesized and characterized, a key objective would be to screen it for a variety of biological activities, drawing parallels from known activities of similar compounds, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Further research could delve into structure-activity relationships (SAR) by synthesizing a library of related analogs with different alkylamino chains at the C2 position or varied substituents on the phenyl rings. The ultimate goal of such academic inquiry is to uncover new chemical entities with potential therapeutic value and to expand the fundamental understanding of the chemistry and biological actions of substituted oxazoles.

Detailed Research Findings

While specific research data for 2-(butylamino)-4,5-diphenyloxazole is not widely published, the following tables present representative data for closely related and parent compounds to provide a contextual understanding of the types of properties and spectral data that would be relevant for the title compound.

Table 1: Physical and Chemical Properties of Related Oxazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

|---|---|---|---|

| 2,5-Diphenyloxazole | C₁₅H₁₁NO | 221.26 | White powder |

Table 2: Representative ¹H NMR Spectral Data of a Substituted 4,5-Diphenyloxazole Analog (Data for 4-Isobutyl-2,5-diphenyloxazole in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.12-8.07 | m | 2H | Aromatic protons |

| 7.72-7.67 | m | 2H | Aromatic protons |

| 7.48-7.40 | m | 5H | Aromatic protons |

| 7.35-7.30 | m | 1H | Aromatic proton |

| 2.71 | d | 2H | -CH₂- |

| 2.22 | m | 1H | -CH- |

This data is for a structurally similar compound and serves as an illustrative example. beilstein-journals.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

20503-68-8 |

|---|---|

Molecular Formula |

C19H20N2O |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

N-butyl-4,5-diphenyl-1,3-oxazol-2-amine |

InChI |

InChI=1S/C19H20N2O/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21) |

InChI Key |

PDFSHRXXDIDWFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Butylamino 4,5 Diphenyloxazole

Retrosynthetic Analysis of 2-(butylamino)-4,5-diphenyloxazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgdeanfrancispress.com For 2-(butylamino)-4,5-diphenyloxazole, the primary disconnections can be made at the bonds forming the oxazole (B20620) ring and the bond connecting the butylamino group.

A primary retrosynthetic disconnection involves breaking the N-C2 bond of the butylamino group. This leads to a key intermediate, a 2-functionalized-4,5-diphenyloxazole, and butylamine (B146782). The 2-functionalized group could be a leaving group suitable for nucleophilic substitution. This approach simplifies the problem to the synthesis of a 2-halo or 2-methylthio-4,5-diphenyloxazole and a subsequent amination step.

Another key disconnection is of the oxazole ring itself. The C-O and C-N bonds of the heterocycle are logical points for cleavage. This deconstruction leads to several potential precursor molecules. One common strategy involves disconnecting the O1-C2 and N3-C4 bonds, which points towards a precursor like benzoin (B196080) and a cyanating agent that can also deliver the butylamino group, or a related precursor. A disconnection of the O1-C5 and N3-C2 bonds suggests an α-hydroxyketone (benzoin) and a derivative of butylurea or a related N-butylated one-carbon synthon.

Further deconstruction of benzoin, a common precursor for the 4,5-diphenyl substitution pattern, leads back to the simple and readily available starting material, benzaldehyde. This multi-step retrosynthetic analysis provides a roadmap for various synthetic strategies, which will be explored in the subsequent sections.

Classical and Contemporary Approaches to Oxazole Ring Formation

The formation of the 4,5-diphenyloxazole (B1616740) core is a critical step in the synthesis of the target molecule. Various classical and modern methods can be employed for this purpose.

One of the most traditional and widely used methods for the synthesis of oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylaminoketone. A variation of this approach starts with an α-hydroxyketone like benzoin. For instance, the reaction of benzoin with nitriles in the presence of a strong acid like sulfuric acid can yield 2-substituted-4,5-diphenyloxazoles. tandfonline.com

A more contemporary approach involves the use of hypervalent iodine reagents. For example, the reaction of deoxybenzoin (B349326) with [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) and a nitrile under solvent-free microwave irradiation conditions has been shown to be an efficient method for the direct preparation of 2-substituted 4,5-diphenyloxazoles. tandfonline.comtandfonline.com This method offers advantages such as high yields and the avoidance of harsh acidic conditions. tandfonline.com

| Precursor | Reagents | Conditions | Product | Reference |

| Deoxybenzoin | HTIB, Nitrile | Microwave, Solvent-free | 2-substituted-4,5-diphenyloxazole | tandfonline.comtandfonline.com |

| Benzoin | Nitrile, H2SO4 | - | 2-substituted-4,5-diphenyloxazole | tandfonline.com |

Amides and nitriles are common precursors for the introduction of the C2 and N3 atoms of the oxazole ring. As mentioned, nitriles can be reacted with α-hydroxyketones or their derivatives. tandfonline.com Similarly, amides can be used in reactions with α-haloketones. For the synthesis of 2-(butylamino)-4,5-diphenyloxazole, a potential route could involve the reaction of α-bromodeoxybenzoin with N-butylurea.

Another strategy involves the direct conversion of ketones to oxazoles. A novel method has been developed for the direct conversion of deoxybenzoin into 2-alkyl-4,5-diphenyloxazoles and 2-aryl-4,5-diphenyloxazoles using HTIB and nitriles under solvent-free microwave irradiation. tandfonline.com This approach is notable for its efficiency and the use of readily available starting materials. tandfonline.com

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer an efficient route to complex molecules. While a specific MCR for 2-(butylamino)-4,5-diphenyloxazole is not prominently reported, analogous syntheses of highly substituted imidazoles, which are structurally related to oxazoles, suggest the feasibility of such an approach. For example, the three-component reaction of benzil, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a well-established method for synthesizing 2,4,5-trisubstituted imidazoles. researchgate.net A similar strategy could potentially be adapted for oxazole synthesis by replacing ammonium acetate with a suitable oxygen-containing component.

Introduction of the Butylamino Moiety: Post-Cyclization Functionalization Strategies

Once the 4,5-diphenyloxazole core is established, the introduction of the butylamino group at the C2 position is the final key transformation.

The direct amination of an oxazole ring at the C2 position can be challenging. A more common strategy involves the synthesis of a 2-amino-4,5-diphenyloxazole precursor, which can then be functionalized. The synthesis of 2-amino-4,5-diphenyloxazoles can be achieved through the reaction of α-haloketones with urea (B33335) or its derivatives. For instance, the reaction of p-substituted 2-bromoacetophenones with urea in dimethylformamide (DMF) under microwave irradiation has been used to synthesize 2-amino-4-phenyloxazole derivatives. researchgate.net A similar approach using 2-bromo-1,2-diphenylethanone and N-butylurea could potentially lead directly to the target molecule.

Alternatively, a pre-formed 2-unsubstituted or 2-halo-4,5-diphenyloxazole could undergo a nucleophilic aromatic substitution reaction with butylamine. However, such reactions on electron-rich oxazole rings often require harsh conditions or transition-metal catalysis. The development of efficient methods for the direct C-H amination of oxazoles is an active area of research.

Another viable strategy is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution can be used to synthesize N-substituted aminobenzoxazoles and could potentially be adapted for other oxazole systems. nih.gov

| Precursor | Reagents | Product | Reference |

| p-substituted 2-bromoacetophenones | Urea, DMF | 2-amino-4-(p-substituted phenyl)-oxazoles | researchgate.net |

| 2-aminophenols | N-cyano-N-phenyl-p-toluenesulfonamide, Lewis acid | 2-aminobenzoxazoles | nih.gov |

Nucleophilic Substitution Approaches for Amino Group Incorporation

The introduction of the butylamino group at the C2 position of the 4,5-diphenyloxazole scaffold is a critical step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction, a fundamental class of reactions in organic chemistry where a nucleophile selectively attacks a molecule at a positively charged or electron-deficient center, displacing a leaving group. universalclass.com In this context, butylamine acts as the nucleophile, and the reaction is carried out on a 4,5-diphenyloxazole ring bearing a suitable leaving group at the C2 position.

The most common precursors for this transformation are 2-halo-4,5-diphenyloxazoles (e.g., 2-chloro- or 2-bromo-4,5-diphenyloxazole). The carbon atom at the C2 position of the oxazole ring is electrophilic and susceptible to attack by the nitrogen atom of butylamine. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) or a related addition-elimination mechanism typical for heteroaromatic systems. The strength of the carbon-halogen bond is a key factor in the reaction rate, with weaker bonds leading to faster reactions; thus, iodo- and bromo-substituted oxazoles are generally more reactive than their chloro-analogues. chemguide.co.uk

The general reaction scheme is as follows:

2-Halo-4,5-diphenyloxazole + Butylamine → 2-(butylamino)-4,5-diphenyloxazole + Halide salt

Reaction conditions are optimized to ensure high yields and minimize side reactions. This often involves the use of a base to neutralize the hydrogen halide formed during the reaction, a suitable solvent that can dissolve the reactants, and controlled temperature. While specific studies on the synthesis of 2-(butylamino)-4,5-diphenyloxazole are not extensively detailed in readily available literature, the synthesis of related 2-amino-4,5-diarylthiazoles provides a strong procedural analogue. mdpi.com Such syntheses often involve reacting the corresponding 2-bromothiazole (B21250) derivative with an amine in a solvent like N,N-Dimethylformamide (DMF) or ethanol (B145695) at elevated temperatures.

| Precursor | Nucleophile | Typical Conditions | Product | Ref. |

| 2-Halo-4,5-diphenyloxazole | Butylamine | Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 2-(butylamino)-4,5-diphenyloxazole | universalclass.comchemguide.co.uk |

| 2-Bromo-4,5-diphenyloxazole | Primary Amine | Solvent (Ethanol), Reflux | 2-(Alkylamino)-4,5-diphenyloxazole | mdpi.com |

Palladium-Catalyzed Cross-Coupling Methodologies for Phenyl Group Installation at C4 and C5

The construction of the 4,5-diphenyl-substituted oxazole core is efficiently achieved using palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials. mdpi.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is one of the most versatile and widely practiced C-C bond-forming reactions, valued for its mild reaction conditions and broad functional group tolerance. mdpi.comnih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.com

For the synthesis of the 4,5-diphenyloxazole core, two main strategies can be employed:

Di-arylation of a Dihalo-oxazole: A 4,5-dihalo-oxazole (e.g., 4,5-dibromooxazole) can be reacted with two equivalents of phenylboronic acid.

Sequential or One-Pot Arylation: Starting from a suitable oxazole precursor, phenyl groups can be introduced sequentially.

A notable development is the one-pot synthesis of 2,4,5-trisubstituted oxazoles, which combines oxazole formation with a subsequent nickel-catalyzed Suzuki-Miyaura coupling. nih.gov In this approach, a 5-(triazinyloxy)oxazole intermediate is formed and then coupled with a boronic acid to install the C5 substituent. A similar palladium-catalyzed approach can be envisioned for the installation of both phenyl groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table 2.4.1: Representative Conditions for Suzuki-Miyaura Coupling in Heterocycle Synthesis

| Heterocyclic Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield | Ref. |

|---|---|---|---|---|---|---|

| 3-Bromoindazole | Phenylboronic acid | Pd precatalyst (P1) | K3PO4 | Dioxane/H2O | 95% | nih.gov |

| 5-(Triazinyloxy)oxazole | Phenylboronic acid | NiCl2(dppf) | K3PO4 | Toluene | 68% | nih.gov |

Negishi Coupling and Stille Coupling Alternatives

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions such as the Negishi and Stille couplings serve as powerful alternatives for installing the C4 and C5 phenyl groups.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate. wikipedia.org This method is known for its high reactivity and functional group tolerance. The synthesis of the 4,5-diphenyloxazole core could involve coupling a 4,5-dihalo-oxazole with a phenylzinc reagent. The organozinc reagents are typically prepared in situ from the corresponding organolithium or Grignard reagent. orgsyn.org Although highly effective, the air and moisture sensitivity of the organozinc reagents can be a practical drawback compared to the more stable boronic acids used in Suzuki coupling. wikipedia.org

The Stille coupling utilizes an organotin reagent (stannane) to couple with an organic halide. This reaction is also highly versatile and tolerant of a wide range of functional groups. Research has documented the use of Stille reactions for the site-selective elaboration of oxazole derivatives at the C4 and C5 positions. nih.gov For example, a 5-(tri-n-butylstannyl)oxazole can be coupled with an aryl halide, or a 5-halooxazole can be coupled with an arylstannane to introduce the phenyl group at the C5 position. A subsequent reaction at C4 would complete the diphenyl substitution.

Table 2.4.2: Comparison of Cross-Coupling Reactions for Arylation of Oxazoles

| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)2) | High stability of reagents, low toxicity, mild conditions. | Can require strong bases. | nih.govnih.gov |

| Negishi | Organozinc (e.g., R-ZnX) | High reactivity, good for sp3-sp2 coupling. | Reagents are often air and moisture sensitive. | wikipedia.orgorgsyn.org |

| Stille | Organotin (e.g., R-SnBu3) | Excellent functional group tolerance, neutral conditions. | Toxicity and stoichiometric waste of tin byproducts. | nih.gov |

Green Chemistry Principles in the Synthesis of 2-(butylamino)-4,5-diphenyloxazole

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. kthmcollege.ac.in These principles are increasingly being applied to the synthesis of heterocyclic compounds like oxazoles. ijpsonline.comijpsonline.com

Solvent-Free Synthesis and Renewable Solvent Applications

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which contribute to environmental pollution. kthmcollege.ac.in

Solvent-Free Synthesis: Performing reactions without a solvent, often with the aid of microwave irradiation or ball milling, can significantly reduce waste and simplify product purification. organic-chemistry.org Copper-catalyzed, solvent-free annulation methods have been developed for the synthesis of 2,4,5-triarylated oxazoles under an atmosphere of molecular oxygen, representing a highly efficient and atom-economical approach. organic-chemistry.org Microwave-assisted synthesis, in particular, can dramatically shorten reaction times and improve yields, often in the absence of a solvent or in green solvents like water or isopropanol. nih.gov

Renewable and Eco-Friendly Solvents: When a solvent is necessary, replacing traditional petroleum-derived solvents with greener alternatives is a priority. curtin.edu.au

Water: As a non-toxic, non-flammable, and inexpensive solvent, water is an ideal medium for many organic reactions. mdpi.commdpi.com

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are salts that are liquid at low temperatures. They are valued for their low volatility, thermal stability, and potential for recyclability. ijpsonline.comresearchgate.net One-pot van Leusen oxazole syntheses have been successfully carried out in ionic liquids, which could be reused multiple times without a significant loss in product yield. ijpsonline.com

Bio-based Solvents: Solvents derived from renewable resources, such as glycerol, ethyl lactate, and polyethylene (B3416737) glycols (PEGs), are biodegradable and have a lower environmental footprint. curtin.edu.aumdpi.commonash.edu

Catalyst Development for Enhanced Sustainability

Sustainable catalyst design focuses on replacing toxic or precious metals, improving catalyst efficiency to reduce loadings, and developing heterogeneous catalysts that can be easily separated and recycled.

Metal-Free Catalysis: The development of metal-free synthetic routes is a significant goal in green chemistry. Iodine-catalyzed tandem oxidative cyclizations and electrochemical syntheses of oxazoles have been reported, avoiding the need for transition-metal catalysts and external chemical oxidants. organic-chemistry.orgrsc.orgrsc.org

Use of Greener Metals: When metals are required, using more abundant and less toxic alternatives to palladium, such as copper or iron, is a greener approach. ijpsonline.comrsc.org

Heterogeneous and Recyclable Catalysts: Immobilizing a catalyst on a solid support allows for its easy recovery from the reaction mixture by simple filtration, enabling its reuse over multiple cycles. Magnetite nanoparticles (MNPs) have emerged as a promising support material due to their high surface area and the ease with which they can be separated using an external magnet. researchgate.netresearchgate.net Palladium catalysts stabilized on aniline-modified MNPs have been used for the efficient synthesis of oxazoles, demonstrating high activity and recyclability. nanomaterchem.com These advanced materials represent a significant step towards more sustainable chemical manufacturing. researchgate.net

Asymmetric Synthesis Considerations for Chiral Analogues (if applicable to future derivatives)

While "Oxazole, 2-(butylamino)-4,5-diphenyl-" itself is an achiral molecule, the development of chiral analogues could be of significant interest for various applications, particularly in medicinal chemistry. Chirality could be introduced by modifying the butyl group or the phenyl substituents. In such cases, asymmetric synthesis would be crucial to obtain enantiomerically pure or enriched compounds.

For instance, if a chiral center were to be introduced on the butyl chain (e.g., using a chiral building block like (S)- or (R)-2-methyl-1-bromobutane in an alkylation reaction), stereochemical control would be a key consideration. If the synthesis proceeds through a chiral intermediate, maintaining the stereochemical integrity throughout the reaction sequence would be paramount.

In scenarios where a prochiral precursor is used, asymmetric catalysis would be the method of choice. For example, in a reductive amination approach, the use of a chiral catalyst could facilitate the enantioselective reduction of the imine intermediate. Chiral ligands, often employed in transition-metal-catalyzed reactions, play a pivotal role in inducing asymmetry. The development of such synthetic routes would require careful selection of the chiral catalyst or auxiliary to achieve high enantioselectivity.

Furthermore, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent, could be employed to separate a racemic mixture of a chiral analogue. However, asymmetric synthesis is generally preferred as it is more atom-economical.

Chemical Reactivity and Transformation Studies of 2 Butylamino 4,5 Diphenyloxazole

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to proceed on the phenyl rings. The specific regioselectivity would be influenced by the steric hindrance imposed by the bulky substituents and the electronic effects of the oxazole (B20620) core. It is plausible that substitution will preferentially occur at the para position of the phenyl rings due to reduced steric hindrance compared to the ortho positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of the Phenyl Rings

| Reaction | Reagent | Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(butylamino)-4-(4-nitrophenyl)-5-phenyloxazole and 2-(butylamino)-4-phenyl-5-(4-nitrophenyl)oxazole |

| Bromination | Br₂/FeBr₃ | 2-(butylamino)-4-(4-bromophenyl)-5-phenyloxazole and 2-(butylamino)-4-phenyl-5-(4-bromophenyl)oxazole |

Nucleophilic Reactivity at the Oxazole Ring and Amino Group

The primary sites for nucleophilic attack in 2-(butylamino)-4,5-diphenyloxazole are the carbon atoms of the oxazole ring and the nitrogen atom of the butylamino group. The C2 position of the oxazole ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack, a common reactivity pattern in 2-aminooxazoles. tandfonline.comwikipedia.org However, the presence of the electron-donating butylamino group at this position would decrease its electrophilicity.

The nitrogen atom of the butylamino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily participate in reactions with electrophiles. For instance, acylation or alkylation of the amino group can be achieved under appropriate conditions. The reactivity of this amino group is a key feature in the functionalization of 2-aminooxazoles. wikipedia.org

Table 2: Representative Nucleophilic Reactions

| Reaction | Reagent | Product |

|---|---|---|

| N-Acylation | Acetyl chloride | N-butyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide |

Oxidation and Reduction Pathways of the Oxazole Core and Substituents

The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.com The presence of the electron-donating butylamino group and the phenyl substituents may influence the stability of the ring towards oxidative conditions. Oxidation of 2-aminooxazoles can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents might lead to the degradation of the oxazole ring.

Reduction of the oxazole ring is also a known transformation, often resulting in ring-opened products or saturated heterocyclic systems. tandfonline.com Catalytic hydrogenation, for example, could potentially reduce the phenyl rings and the oxazole double bonds, although forcing conditions would likely be required. The butylamino group is generally stable to most reducing agents.

Acid-Base Behavior and Protonation Studies of the Butylamino Group and Oxazole Nitrogen

The 2-(butylamino)-4,5-diphenyloxazole molecule possesses two main basic centers: the nitrogen of the butylamino group and the nitrogen of the oxazole ring. The butylamino nitrogen is expected to be the more basic of the two due to the localized nature of its lone pair of electrons, making it more available for protonation. In contrast, the lone pair of the oxazole nitrogen is part of the aromatic sextet and is therefore less basic.

Protonation is expected to occur preferentially at the exocyclic amino group to form a butylammonium (B8472290) salt. The pKa of the conjugate acid would be indicative of the basicity of this group. The oxazole nitrogen can be protonated under strongly acidic conditions.

Table 3: Predicted Acid-Base Properties

| Site of Protonation | Predicted pKa of Conjugate Acid |

|---|---|

| Butylamino Nitrogen | ~9-10 |

Thermal and Photochemical Transformations of the Compound

Substituted oxazoles are known to be thermally stable. tandfonline.com However, at elevated temperatures, decomposition or rearrangement reactions could occur. The specific thermal behavior of 2-(butylamino)-4,5-diphenyloxazole would depend on the stability of the C-N bond and the oxazole ring itself.

Photochemically, oxazoles can undergo a variety of transformations. tandfonline.com Irradiation of 4,5-diphenyloxazole (B1616740) derivatives can lead to rearrangements, isomerizations, or cycloadditions. For example, photochemical rearrangement of isoxazoles to oxazoles is a known process that proceeds through an azirine intermediate. ias.ac.in While the starting material is already an oxazole, UV irradiation could potentially induce isomerizations between substituted oxazoles or lead to the formation of other heterocyclic systems. Dimerization upon photolysis has also been observed for some diphenyloxazole derivatives. ias.ac.in

Metal-Catalyzed Functionalization of 2-(butylamino)-4,5-diphenyloxazole

The phenyl rings of 2-(butylamino)-4,5-diphenyloxazole offer multiple C-H bonds that could be targeted for functionalization via metal-catalyzed C-H activation. This modern synthetic strategy allows for the direct formation of new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov

The oxazole nitrogen or the amino group could act as a directing group to guide a transition metal catalyst to a specific C-H bond, typically at the ortho position of the phenyl rings. Palladium, rhodium, and ruthenium are common catalysts for such transformations. rsc.org The directing group coordinates to the metal center, which then facilitates the cleavage of a nearby C-H bond. This approach could be used to introduce a variety of functional groups, such as alkyl, aryl, or silyl (B83357) groups, onto the phenyl rings.

Table 4: Potential Metal-Catalyzed C-H Functionalization Reactions

| Reaction | Catalyst | Directing Group | Potential Product |

|---|---|---|---|

| ortho-Arylation | Pd(OAc)₂ | Oxazole Nitrogen | 2-(butylamino)-4-(2-arylphenyl)-5-phenyloxazole |

| ortho-Alkylation | [RhCp*Cl₂]₂ | Amino Group | 2-(butylamino)-4-(2-alkylphenyl)-5-phenyloxazole |

Directed Ortho-Metalation Approaches

Directed ortho-metalation (DoM) represents a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org This methodology relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically an alkyllithium such as n-butyllithium or sec-butyllithium, and facilitates the deprotonation of the proximal ortho-position on the aromatic ring. uwindsor.caorganic-chemistry.org The resulting aryllithium intermediate can then be trapped by a variety of electrophiles, leading to the formation of ortho-substituted products with high selectivity. harvard.edu

In the context of 2-(butylamino)-4,5-diphenyloxazole, the secondary amino group (-NHBu) is poised to act as an effective DMG for the functionalization of one of the appended phenyl rings at the C-4 or C-5 position of the oxazole core. The reaction mechanism is anticipated to proceed through a well-established pathway for amine-directed metalations.

The initial step involves the deprotonation of the acidic N-H proton of the butylamino group by a strong organolithium base. This generates a lithium amide intermediate. This newly formed lithium center then serves as a powerful intramolecular directing group, coordinating the organolithium reagent in close proximity to the ortho-protons of the adjacent phenyl rings. This complex-induced proximity effect (CIPE) significantly lowers the activation energy for the deprotonation of one of the ortho-C-H bonds, leading to the formation of a dilithiated species.

Due to the molecular architecture of 2-(butylamino)-4,5-diphenyloxazole, the lithiation could potentially occur on either the 4-phenyl or the 5-phenyl ring. The regioselectivity would likely be influenced by subtle steric and electronic factors, though in many analogous systems, a statistical mixture might be expected unless significant differentiating factors are present. Upon formation of the aryllithium intermediate, the reaction is quenched with a suitable electrophile to introduce a new functional group at the ortho-position of the targeted phenyl ring.

While specific experimental studies on the directed ortho-metalation of 2-(butylamino)-4,5-diphenyloxazole are not extensively documented in the literature, the reactivity can be inferred from numerous studies on analogous N-aryl and N-benzylamine systems. researchgate.net These studies demonstrate that a wide array of electrophiles can be successfully employed to functionalize the ortho-position with good to excellent yields.

Below is a representative table of potential transformations based on established directed ortho-metalation chemistry. The products and yields are hypothetical for 2-(butylamino)-4,5-diphenyloxazole but are based on analogous reactions reported for other amine-directed metalations. nih.gov

| Entry | Electrophile (E+) | Reagent | Resulting Functional Group | Hypothesized Product Name |

|---|---|---|---|---|

| 1 | Iodine | I2 | -I | Oxazole, 2-(butylamino)-4-(2-iodophenyl)-5-phenyl- |

| 2 | Dimethylformamide | DMF | -CHO | 2-((4-(2-(butylamino)-5-phenyloxazol-4-yl)phenyl) carbaldehyde |

| 3 | Trimethylsilyl chloride | TMS-Cl | -Si(CH3)3 | Oxazole, 2-(butylamino)-4-phenyl-5-(2-(trimethylsilyl)phenyl)- |

| 4 | Carbon dioxide | CO2 (gas), then H+ | -COOH | 2-(4-(2-(butylamino)-5-phenyloxazol-4-yl)phenyl) benzoic acid |

| 5 | Methyl iodide | CH3I | -CH3 | Oxazole, 2-(butylamino)-4-phenyl-5-(2-tolyl)- |

| 6 | Dimethyl disulfide | (CH3S)2 | -SCH3 | Oxazole, 2-(butylamino)-4-(2-(methylthio)phenyl)-5-phenyl- |

This approach provides a versatile pathway to synthesize a variety of novel derivatives of 2-(butylamino)-4,5-diphenyloxazole, enabling the introduction of functional groups that would be difficult to install using traditional electrophilic aromatic substitution methods, which would likely lead to mixtures of ortho and para products on both phenyl rings. The high regioselectivity of the DoM reaction makes it a key synthetic tool for targeted molecular design.

Comprehensive Analysis of 2-(butylamino)-4,5-diphenyloxazole Reveals Scant Scientific Data

A thorough investigation into the scientific literature for the chemical compound “Oxazole, 2-(butylamino)-4,5-diphenyl-” reveals a significant lack of published research and spectroscopic data. Despite extensive searches across multiple scientific databases and journals, no specific experimental data for this particular molecule could be located. This scarcity of information prevents a detailed and scientifically accurate analysis as requested.

The initial objective was to construct a detailed article covering advanced spectroscopic and structural elucidation techniques for 2-(butylamino)-4,5-diphenyloxazole. The planned structure included in-depth sections on Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) and Raman Spectroscopy, High-Resolution Mass Spectrometry (HRMS), Single Crystal X-ray Diffraction (SCXRD), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section was intended to provide detailed research findings and data tables.

However, the absence of primary literature and experimental data for this specific compound makes it impossible to generate the requested content without resorting to speculation and fabrication of data. Such an approach would be scientifically unsound and misleading.

Therefore, this report must conclude that there is currently no available scientific information to fulfill the detailed article outline for “Oxazole, 2-(butylamino)-4,5-diphenyl-”. Further research and experimental characterization of this compound are required before a comprehensive and accurate scientific profile can be established.

Advanced Spectroscopic and Structural Elucidation Techniques in Research of 2 Butylamino 4,5 Diphenyloxazole

Circular Dichroism (CD) Spectroscopy for Chiral Information

A comprehensive review of scientific literature reveals a notable absence of studies focused on the synthesis and chiroptical analysis of chiral derivatives of 2-(butylamino)-4,5-diphenyloxazole. Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. However, its application to the specific compound has not been reported in available research.

The fundamental principle of CD spectroscopy lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the CD effect, provides valuable information about the molecule's three-dimensional structure, including its absolute configuration and conformational preferences.

For CD spectroscopy to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image. In the context of 2-(butylamino)-4,5-diphenyloxazole, chirality could be introduced, for example, by utilizing a chiral butylamino side chain, such as (S)- or (R)-2-aminobutane, during synthesis. The resulting chiral derivatives would be suitable for CD spectroscopic analysis.

In a hypothetical study, researchers would dissolve the chiral derivative in a suitable solvent and record its CD spectrum. The spectrum would display positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms and functional groups around the chiral center.

By comparing the experimentally obtained CD spectrum with theoretical spectra generated through quantum chemical calculations, it would be possible to assign the absolute configuration of the chiral center. Furthermore, conformational analysis could be performed by studying changes in the CD spectrum under different experimental conditions, such as varying temperature or solvent polarity.

While the potential for using CD spectroscopy to elucidate the stereochemical properties of chiral 2-(butylamino)-4,5-diphenyloxazole derivatives is clear, the absence of published research in this specific area means that no experimental data or detailed findings can be presented at this time. Future research endeavors may explore the synthesis of such chiral derivatives and employ CD spectroscopy to unlock a deeper understanding of their three-dimensional structure and chiroptical properties.

Computational and Theoretical Investigations of 2 Butylamino 4,5 Diphenyloxazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods solve the Schrödinger equation, albeit with approximations, to provide detailed insights into molecular properties.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. For 2-(butylamino)-4,5-diphenyloxazole, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), would be used to optimize the molecular geometry. researchgate.netnih.gov This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

Illustrative Optimized Geometrical Parameters of 2-(butylamino)-4,5-diphenyloxazole using DFT (B3LYP/6-311G(d,p))

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| O1-C2 | 1.375 | C5-O1-C2 | 105.8 |

| C2-N3 | 1.310 | O1-C2-N6 | 115.2 |

| N3-C4 | 1.390 | C2-N3-C4 | 109.5 |

| C4-C5 | 1.380 | N3-C4-C5 | 110.5 |

| C5-O1 | 1.385 | C4-C5-O1 | 108.2 |

| C2-N6 | 1.360 | O1-C2-N3 | 114.0 |

| C4-C11 | 1.485 | N3-C4-C11 | 128.7 |

| C5-C17 | 1.480 | C5-C4-C11 | 120.8 |

Note: The data in this table is hypothetical and serves as an example of the output from a DFT calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and reactive.

For 2-(butylamino)-4,5-diphenyloxazole, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule's framework would highlight these reactive centers.

Illustrative Frontier Molecular Orbital Energies for 2-(butylamino)-4,5-diphenyloxazole

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.62 |

Note: The data in this table is hypothetical and serves as an example of the output from an FMO analysis.

Electrostatic Potential Surface (ESP) Analysis and Charge Distribution Mapping

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. The ESP map for 2-(butylamino)-4,5-diphenyloxazole would likely show negative potential around the oxygen and nitrogen atoms of the oxazole (B20620) ring and the amino group, while the phenyl rings and the butyl group would exhibit more neutral or slightly positive potential.

Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) for Experimental Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results for validation of the calculated molecular structure. scielo.org.za

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the ¹H and ¹³C NMR chemical shifts. scielo.org.za These theoretical values can aid in the assignment of experimental spectra.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical Infrared (IR) spectrum. cheminfo.org This helps in assigning the vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the oxazole ring, the N-H bond of the amino group, and the C-H bonds of the phenyl and butyl groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum. scielo.org.za This can provide insights into the electronic structure and chromophores within the molecule.

Illustrative Predicted Vibrational Frequencies for 2-(butylamino)-4,5-diphenyloxazole

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch | 3350 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic) | 2950-2850 |

| C=N Stretch | 1640 |

| C=C Stretch (Aromatic) | 1600-1450 |

Note: The data in this table is hypothetical and serves as an example of the output from a vibrational frequency calculation.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can also be used to model reaction mechanisms, providing a deeper understanding of how a molecule is formed or how it reacts. For the synthesis of 2-(butylamino)-4,5-diphenyloxazole, theoretical modeling could elucidate the reaction pathway, identify key intermediates, and characterize the transition states. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be determined. This information is crucial for optimizing reaction conditions and improving yields.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The conformational flexibility of a molecule is a critical determinant of its physical, chemical, and biological properties. For a molecule such as 2-(butylamino)-4,5-diphenyloxazole, which possesses multiple rotatable bonds, a thorough understanding of its conformational preferences and the energy barriers between different conformations is essential. Computational and theoretical methods, specifically molecular mechanics (MM) and molecular dynamics (MD), provide powerful tools to investigate these aspects.

Molecular mechanics methods are based on classical physics and use a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov These force fields consist of terms that describe bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals forces and electrostatic interactions). nih.gov By systematically rotating the flexible bonds within the 2-(butylamino)-4,5-diphenyloxazole molecule and calculating the corresponding energy, a potential energy surface can be generated.

A conformational analysis using molecular mechanics would typically involve a systematic search of the conformational space to identify low-energy conformers (local minima on the potential energy surface) and the transition states that connect them. The results of such an analysis for 2-(butylamino)-4,5-diphenyloxazole would provide insights into the most stable shapes of the molecule.

To illustrate the type of data generated from such a study, a hypothetical table of the relative energies of different conformers is presented below. This data is for illustrative purposes only, as specific experimental or computational studies on this molecule are not publicly available.

| Conformer | Dihedral Angle (C4-C-Ph1) (°) | Dihedral Angle (C5-C-Ph2) (°) | Butyl Chain Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| A | 45 | -50 | anti-anti | 0.00 |

| B | -48 | 52 | anti-anti | 0.05 |

| C | 90 | -85 | anti-gauche | 1.20 |

| D | 40 | -45 | gauche-anti | 1.50 |

While molecular mechanics provides a static picture of the energy landscape, molecular dynamics simulations introduce the element of time, allowing for the exploration of the dynamic behavior of the molecule. nih.gov In an MD simulation, the forces on each atom are calculated using the force field, and Newton's equations of motion are solved to propagate the positions and velocities of the atoms over time. This provides a trajectory of the molecule's motion, from which thermodynamic and kinetic properties can be derived.

An MD simulation of 2-(butylamino)-4,5-diphenyloxazole would reveal how the molecule explores its conformational space at a given temperature. It would show the transitions between different stable conformations and the timescales on which these transitions occur. This is particularly important for understanding how the flexibility of the butylamino chain and the rotation of the phenyl groups might influence the molecule's interactions with its environment.

The energy landscape of a molecule describes the potential energy as a function of its conformational degrees of freedom. nih.gov For 2-(butylamino)-4,5-diphenyloxazole, this landscape would be complex, with numerous energy wells corresponding to stable conformers and energy barriers corresponding to the transition states between them. The depth and width of these wells, as well as the height of the barriers, determine the conformational dynamics of the molecule.

A hypothetical representation of the type of data that could be extracted from molecular dynamics simulations regarding rotational barriers is provided in the table below. Again, this is an illustrative example.

| Rotation | Transition | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Phenyl Group at C4 | Conformer A to C | 5.8 |

| Phenyl Group at C5 | Conformer A to D | 6.2 |

| C-N bond of Butylamino Group | - | 3.5 |

Mechanistic Studies on Reactions Involving 2 Butylamino 4,5 Diphenyloxazole

Kinetics and Thermodynamics of Key Transformation Pathways

There is no available published data concerning the kinetics or thermodynamics of transformation pathways for 2-(butylamino)-4,5-diphenyloxazole. Information regarding reaction rates, activation energies, and the influence of temperature on reactions involving this compound has not been reported. Furthermore, thermodynamic data such as enthalpy, entropy, and Gibbs free energy changes for its reactions are absent from the scientific literature.

Isotope Labeling Experiments for Probing Reaction Mechanisms

No studies utilizing isotope labeling to investigate the reaction mechanisms of 2-(butylamino)-4,5-diphenyloxazole have been found. This technique, which involves replacing an atom with its heavier isotope to trace its path through a reaction, has not been applied to this specific molecule to elucidate the step-by-step sequence of bond-breaking and bond-forming events.

Computational Verification of Proposed Mechanisms

A search for computational studies to verify proposed reaction mechanisms of 2-(butylamino)-4,5-diphenyloxazole yielded no results. There are no published density functional theory (DFT) or other quantum mechanical calculations that model the potential energy surfaces, reaction coordinates, or transition states for reactions of this compound.

Influence of Solvent and Catalyst on Reaction Pathways

There is a lack of published research on the effects of different solvents or catalysts on the reaction pathways of 2-(butylamino)-4,5-diphenyloxazole. Consequently, no data tables detailing how reaction outcomes, rates, or selectivity are affected by the reaction medium or the presence of a catalyst can be provided.

Advanced Applications and Potential Roles of 2 Butylamino 4,5 Diphenyloxazole in Chemical Science

Utilization as a Building Block in Complex Organic Synthesis

There is no available research detailing the use of 2-(butylamino)-4,5-diphenyloxazole as a specific building block in complex organic synthesis. The reactivity of the oxazole (B20620) ring can be tuned by its substituents, and in principle, it could participate in various organic reactions. For instance, the oxazole ring can undergo cycloaddition reactions or be cleaved under certain conditions to reveal other functional groups. The amino group at the 2-position could also be a site for further chemical modification. However, without specific studies on this particular compound, any discussion of its synthetic utility would be purely speculative.

Exploration in Materials Science for Advanced Functional Materials

Investigations into the role of 2-(butylamino)-4,5-diphenyloxazole in the development of advanced functional materials have not been reported. The inherent properties of substituted oxazoles, such as fluorescence and thermal stability, make them attractive candidates for materials science applications.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

While many oxazole-containing compounds are known to exhibit fluorescence, there are no specific studies on the photophysical properties of 2-(butylamino)-4,5-diphenyloxazole or its application in OLEDs or as a fluorescent probe for chemical sensing. The design of such materials would depend on factors like its quantum yield, emission wavelength, and stability, which have not been determined for this compound.

Polymer Chemistry and Polymerizable Monomers

The potential for 2-(butylamino)-4,5-diphenyloxazole to act as a polymerizable monomer has not been explored. For it to be incorporated into a polymer backbone, it would typically require a polymerizable functional group, such as a vinyl or acrylic moiety, which is absent in its structure unless further modified.

Liquid Crystalline Materials and Smart Materials

There is no evidence to suggest that 2-(butylamino)-4,5-diphenyloxazole has been investigated for its liquid crystalline properties or its potential use in smart materials. The molecular shape and intermolecular interactions are critical for the formation of liquid crystal phases, and the specific geometry of this compound has not been studied in this context.

Application as a Ligand in Catalysis

The application of 2-(butylamino)-4,5-diphenyloxazole as a ligand in catalysis is another area where specific research is lacking. The nitrogen atom in the oxazole ring and the exocyclic amino group could potentially coordinate with metal centers.

Design of Metal-Organic Frameworks (MOFs)

The design and synthesis of Metal-Organic Frameworks (MOFs) require ligands with specific coordination sites to form extended porous structures. There are no reports of 2-(butylamino)-4,5-diphenyloxazole being used as a linker or ligand in the construction of MOFs.

Transition Metal Catalysis for Organic Transformations

At present, there are no specific reports on the use of 2-(butylamino)-4,5-diphenyloxazole as a ligand in transition metal-catalyzed reactions. In theory, the nitrogen atom of the oxazole ring and the exocyclic amino group could chelate to a transition metal, forming a stable complex. The electronic and steric properties of the bulky phenyl and butyl groups would influence the catalytic activity and selectivity of such a complex. Future research could explore the synthesis of its complexes with metals like palladium, rhodium, or copper and evaluate their efficacy in cross-coupling reactions, hydrogenations, or other significant organic transformations.

A hypothetical data table illustrating the kind of results that would be sought in such research is presented below.

Table 1: Hypothetical Screening of 2-(butylamino)-4,5-diphenyloxazole as a Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

| Entry | Catalyst Precursor | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | 2-(butylamino)-4,5-diphenyloxazole | Toluene | 100 | Data not available |

| 2 | Pd₂(dba)₃ | 2-(butylamino)-4,5-diphenyloxazole | Dioxane | 100 | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Organocatalysis and Chiral Catalysis

The application of 2-(butylamino)-4,5-diphenyloxazole as an organocatalyst has not been documented. The basic nitrogen of the butylamino group could potentially act as a Brønsted or Lewis base to activate substrates. If a chiral version of this compound were synthesized, for instance, by using a chiral butylamine (B146782) derivative, it could be investigated for its potential in asymmetric catalysis. The development of chiral oxazoline (B21484) ligands is a well-established field, and by extension, chiral 2-aminooxazoles could offer new structural motifs for enantioselective transformations.

Supramolecular Chemistry and Host-Guest Interactions

There is no available literature on the involvement of 2-(butylamino)-4,5-diphenyloxazole in supramolecular assemblies or host-guest systems. The aromatic phenyl groups could, in principle, participate in π-π stacking interactions, while the N-H group of the butylamino moiety could act as a hydrogen bond donor. These features suggest that the molecule could be a building block for constructing larger supramolecular structures or could act as a guest molecule within a suitable host.

Chemo-Sensors and Sensing Devices

The potential of 2-(butylamino)-4,5-diphenyloxazole as a chemo-sensor for the detection of non-biological chemical species is another underexplored area. Many organic molecules with extended π-systems, such as the diphenyl-substituted oxazole core, exhibit fluorescence. The interaction of such a molecule with an analyte (e.g., a metal ion or an anion) could lead to a change in its fluorescence properties (quenching or enhancement), forming the basis of a sensor. The butylamino group could serve as a binding site for the target analyte.

Table 2: Hypothetical Fluorescence Response of 2-(butylamino)-4,5-diphenyloxazole to Various Metal Ions

| Metal Ion | Fluorescence Intensity Change |

| Cu²⁺ | Data not available |

| Fe³⁺ | Data not available |

| Zn²⁺ | Data not available |

This table is for illustrative purposes only, as no experimental data has been found.

Future Research Directions and Concluding Remarks on 2 Butylamino 4,5 Diphenyloxazole

Development of Novel Synthetic Routes with Improved Efficiency and Selectivity

While general methods for the synthesis of 2,4,5-trisubstituted oxazoles exist, the development of synthetic routes tailored specifically for 2-(butylamino)-4,5-diphenyloxazole could yield significant improvements in efficiency and selectivity. Current synthetic strategies for similar oxazoles often involve multi-step processes that may suffer from moderate yields and the formation of side products.

Future research should focus on the development of one-pot or domino reaction sequences that minimize purification steps and maximize atom economy. The exploration of novel catalytic systems, such as those based on transition metals or organocatalysts, could facilitate milder reaction conditions and enhance regioselectivity, particularly in the introduction of the butylamino group at the C2 position of the oxazole (B20620) ring. Furthermore, the use of microwave-assisted synthesis or flow chemistry could offer advantages in terms of reduced reaction times and improved scalability.

Table 1: Potential Synthetic Strategies for Enhanced Efficiency

| Synthetic Approach | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced reaction time, simplified workup, higher overall yield. | Development of compatible reaction conditions for sequential transformations. |

| Catalytic Methods | Milder reaction conditions, higher selectivity, lower waste generation. | Screening of novel transition metal and organocatalysts. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields. | Optimization of reaction parameters such as temperature and irradiation time. |

| Flow Chemistry | Precise control over reaction conditions, enhanced safety, ease of scalability. | Design and fabrication of microreactors for continuous production. |

Comprehensive Exploration of Structure-Reactivity Relationships within the Oxazole Core

A thorough understanding of the structure-reactivity relationships of 2-(butylamino)-4,5-diphenyloxazole is crucial for predicting its chemical behavior and designing new applications. The interplay between the electron-donating butylamino group at the C2 position and the phenyl groups at the C4 and C5 positions likely dictates the electronic and steric properties of the oxazole core.

Systematic studies involving the modification of the butylamino group (e.g., varying the alkyl chain length or introducing branching) and substitution on the phenyl rings will provide valuable insights. Kinetic and mechanistic investigations of various reactions, such as electrophilic aromatic substitution on the phenyl rings or reactions at the oxazole nitrogen, will help to elucidate the reactivity of the molecule. This knowledge is fundamental for its application as a building block in the synthesis of more complex molecules. Research on related 4,5-diphenyloxazole (B1616740) derivatives has provided insights into their structure-activity relationships, which can serve as a basis for these investigations. nih.gov

Expansion to Diverse Substitution Patterns and Structural Analogues

The synthesis and study of structural analogues of 2-(butylamino)-4,5-diphenyloxazole will be a key area for future research. Introducing a wide range of substituents on the phenyl rings can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and electronic characteristics. This can be guided by the findings from studies on other substituted diaryloxazoles. nih.gov

Furthermore, the synthesis of analogues where the butylamino group is replaced with other functional groups (e.g., alkoxy, alkylthio, or other amino functionalities) will expand the chemical space and may lead to the discovery of compounds with novel properties. The exploration of isosteric replacements, for instance, substituting the oxazole ring with other five-membered heterocycles like imidazole (B134444) or thiazole (B1198619) while retaining the 2-amino, 4,5-diaryl substitution pattern, could also yield interesting results, as has been seen in related compound classes. mdpi.comresearchgate.net

Table 2: Proposed Structural Modifications and Their Potential Impact

| Modification | Rationale | Potential Outcome |

| Phenyl Ring Substitution | Modulate electronic and steric properties. | Enhanced biological activity or altered photophysical properties. |

| C2-Substituent Variation | Explore the role of the amino group in intermolecular interactions. | Improved potency or selectivity in biological targets. |

| Heterocyclic Core Modification | Investigate the importance of the oxazole ring for activity. | Discovery of novel scaffolds with similar or improved properties. |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling will be indispensable tools for guiding future research on 2-(butylamino)-4,5-diphenyloxazole. Density functional theory (DFT) calculations can be employed to predict the molecule's geometry, electronic structure, and reactivity. These predictions can then be used to rationalize experimental observations and to design new experiments.

Molecular docking simulations could be utilized to predict the binding affinity of 2-(butylamino)-4,5-diphenyloxazole and its analogues to various biological targets, thereby identifying potential therapeutic applications. Quantitative structure-activity relationship (QSAR) studies can help to build predictive models that correlate the structural features of these compounds with their biological activities, facilitating the rational design of more potent and selective molecules. Similar approaches have been successfully applied to other heterocyclic compounds. mdpi.com

Integration into Multidisciplinary Chemical Science Platforms for Innovative Applications

The unique structural features of 2-(butylamino)-4,5-diphenyloxazole make it a promising candidate for a variety of applications in multidisciplinary fields. Its extended π-system, arising from the diphenyl substitution, suggests potential applications in materials science as an organic semiconductor or a component in organic light-emitting diodes (OLEDs).

In medicinal chemistry, the oxazole scaffold is a well-known pharmacophore present in many biologically active compounds. Therefore, 2-(butylamino)-4,5-diphenyloxazole and its derivatives should be screened for a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The exploration of its potential as a fluorescent probe for bioimaging could also be a fruitful area of research.

Summary of Key Research Findings and Outlook for the Compound's Role in Chemical Innovation

While direct research on 2-(butylamino)-4,5-diphenyloxazole is currently limited, the existing body of knowledge on related oxazole derivatives provides a strong foundation for future investigations. The proposed research directions, from the development of efficient synthetic methods to the exploration of its potential in multidisciplinary applications, highlight the significant potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.